Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate
Description
Ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoline core with an ethyl ester group at position 2 and a chlorine substituent at position 6. The chloro substituent is electron-withdrawing, which may influence reactivity, solubility, and intermolecular interactions compared to methoxy or methyl groups.
Synthetic approaches for related compounds often involve Friedländer condensations or multi-step reactions starting from commercial precursors . For example, methyl 1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is synthesized in 45% yield via a four-step optimized route, highlighting the importance of substituent positioning and reaction conditions . Adapting such methods for the chloro derivative would require careful optimization to account for steric and electronic effects of the chlorine atom.
Properties
CAS No. |
34086-66-3 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
ethyl 7-chloro-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-14(18)17-7-10-5-9-6-11(15)3-4-12(9)16-13(10)8-17/h3-6H,2,7-8H2,1H3 |
InChI Key |
QGRKQWISGPDNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrroloquinoline structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 7-chloro-4-hydroxyquinoline + ethyl acetoacetate | Base (e.g., NaOH) | Formation of ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate |
| 2 | Cyclization | Heat | Completion of synthesis |
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation and substitution reactions to yield derivatives with enhanced properties.
Biology
The compound has shown promise as an enzyme inhibitor and receptor modulator , making it a candidate for drug development. Its interaction with specific molecular targets can inhibit enzyme activity or modulate signal transduction pathways.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines through mechanisms like tubulin depolymerization.
Table 2: Anticancer Activity of Pyrroloquinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 15.2 | Tubulin depolymerization |
| Compound B | MCF-7 (breast) | 22.5 | Apoptosis induction |
| This compound | A549 (lung) | TBD | TBD |
Medical Applications
The medicinal potential of this compound is notable in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific biological pathways can lead to therapeutic applications.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of pyrroloquinoline derivatives. This compound has been evaluated for its efficacy against Leishmania species, showing promising results in inhibiting parasite growth.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate with structurally related compounds, emphasizing substituent effects, synthesis, and physicochemical properties.
Structural and Physicochemical Properties
Key Observations:
- Methoxy derivatives exhibit higher boiling points due to polar interactions .
- Thermal Stability: Compound 7f, with a pyrazoloquinoline structure, shows a high melting point (248–251°C), suggesting that fused heterocyclic systems enhance thermal stability .
Analytical and Spectral Data
- Elemental Analysis: For ethyl 7-methoxy derivatives, calculated C (68.71%) and N (12.33%) align closely with experimental values (C 68.84%, N 12.37%), confirming purity . Compound 7f also shows high agreement between calculated and found values (C 70.23% vs. 70.09%) .
- Mass Spectrometry: The methoxy analog exhibits a molecular ion peak at m/z 272.3, while compound 7f shows m/z 454 (M⁺), reflecting differences in molecular complexity .
Biological Activity
Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.
Chemical Structure and Synthesis
This compound is characterized by a pyrroloquinoline structure, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. For instance, derivatives of pyrroloquinolines have been synthesized using methods such as the Ugi reaction and other cyclization strategies aimed at enhancing biological activity .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrroloquinoline derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited cytotoxicity through mechanisms such as tubulin depolymerization, which disrupts cancer cell mitosis .
Table 1: Anticancer Activity of Pyrroloquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 15.2 | Tubulin depolymerization |
| Compound B | MCF-7 (breast) | 22.5 | Apoptosis induction |
| This compound | A549 (lung) | TBD | TBD |
2. Antileishmanial Activity
Another area of research focuses on the antileishmanial properties of pyrroloquinoline derivatives. A study evaluating various derivatives found that certain compounds exhibited promising activity against Leishmania parasites. For instance, one derivative showed an IC50 value of 8.36 µM against amastigote forms of the parasite in vitro and demonstrated significant reductions in parasite burden in infected mice models .
Table 2: Antileishmanial Activity
| Compound | IC50 (µM) | SI (Selectivity Index) | In Vivo Efficacy (%) |
|---|---|---|---|
| Compound X | 8.36 | 7.79 | 56.2 |
| This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in metabolic pathways crucial for parasite survival.
Case Study 1: Anticancer Efficacy
In a controlled study using Balb/c mice with induced hepatocellular carcinoma, a structurally related compound demonstrated significant tumor regression when administered at specific dosages over a defined period. The study utilized FACS and immunofluorescence microscopy to assess tumor cell viability and apoptosis rates .
Case Study 2: Antileishmanial Effects
A series of experiments evaluated the efficacy of this compound against Leishmania donovani in vitro and in vivo. The compound displayed potent activity with minimal toxicity observed in mammalian cells during preliminary toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
